molecular formula C23H33NO4 B032083 Des(phenylbutoxy)phenylethoxy salmeterol CAS No. 94749-02-7

Des(phenylbutoxy)phenylethoxy salmeterol

Cat. No.: B032083
CAS No.: 94749-02-7
M. Wt: 387.5 g/mol
InChI Key: SFLNGSUKAXWYTL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of des(phenylbutoxy)phenylethoxy salmeterol involves multiple steps. One of the methods includes the benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent . This is followed by bromination using a suitable brominating agent in the presence of an acid catalyst . The intermediates formed during these steps are crucial for the final synthesis of this compound.

Chemical Reactions Analysis

Des(phenylbutoxy)phenylethoxy salmeterol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Des(phenylbutoxy)phenylethoxy salmeterol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of des(phenylbutoxy)phenylethoxy salmeterol involves its interaction with beta-2 adrenergic receptors . The compound binds to these receptors, leading to a cascade of intracellular events that result in bronchodilation. This makes it potentially useful in the treatment of asthma and chronic obstructive pulmonary disease.

Comparison with Similar Compounds

Des(phenylbutoxy)phenylethoxy salmeterol is similar to other beta-2 adrenergic receptor agonists such as salmeterol and salbutamol . its unique structural features, such as the phenylethoxy and phenylbutoxy groups, may confer distinct pharmacological properties. These differences can affect its binding affinity, duration of action, and overall efficacy.

Properties

IUPAC Name

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(2-phenylethoxy)hexylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c25-18-21-16-20(10-11-22(21)26)23(27)17-24-13-6-1-2-7-14-28-15-12-19-8-4-3-5-9-19/h3-5,8-11,16,23-27H,1-2,6-7,12-15,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLNGSUKAXWYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94749-02-7
Record name Des(phenylbutoxy)phenylethoxy salmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(PHENYLBUTOXY)PHENYLETHOXY SALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QK16DCS59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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